3-Bromo-5-ethynylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrO |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
3-bromo-5-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H |
InChI Key |
UPQHZYHFZITAEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)Br |
Origin of Product |
United States |
Reactivity and Derivatization Pathways of 3 Bromo 5 Ethynylbenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a classic electrophilic site, susceptible to attack by a variety of nucleophiles. Its reactivity is central to numerous synthetic strategies, including the formation of carbon-nitrogen and carbon-carbon bonds.
Formation of Imines and Schiff Bases
The condensation reaction between an aldehyde and a primary amine is a fundamental process for forming a carbon-nitrogen double bond, resulting in an imine or Schiff base. researchgate.netredalyc.org This reaction is typically catalyzed by acid and proceeds via a hemiaminal intermediate, followed by the elimination of water. researchgate.net The formation of an imine from 3-bromo-5-ethynylbenzaldehyde introduces new functionalities and can be a key step in the synthesis of more complex heterocyclic systems. For instance, the imine can subsequently participate in intramolecular reactions involving the ethynyl (B1212043) group. nih.gov The synthesis of imine-linked covalent organic frameworks has been demonstrated using structurally related monomers like 4,4′-(ethyne-1,2-diyl)dibenzaldehyde, highlighting the compatibility of the ethynyl group with imine formation conditions. researchgate.net
| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Primary Amine (e.g., Aniline) | Acid catalyst, Dehydrating agent | N-Aryl Imine (Schiff Base) | researchgate.netredalyc.org |
| 4,4′-(ethyne-1,2-diyl)dibenzaldehyde | 4,4′,4′′-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline | Solvothermal (e.g., mesitylene/dioxane) | Imine-linked Covalent Organic Framework | researchgate.net |
Nucleophilic Additions and Condensation Reactions
The aldehyde functionality of this compound readily undergoes nucleophilic addition and condensation reactions to form new carbon-carbon bonds.
Aldol (B89426) and Knoevenagel Condensations: These reactions involve the reaction of the aldehyde with enolates or active methylene (B1212753) compounds, respectively. wikipedia.orgsigmaaldrich.com The Knoevenagel condensation, for example, is a reaction between an aldehyde or ketone and a compound with an active hydrogen, catalyzed by a base, which typically results in an α,β-unsaturated product after dehydration. sigmaaldrich.comnih.gov A relevant example is the condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone with cinnamaldehyde, demonstrating the viability of such reactions on similarly substituted aromatic rings. thieme-connect.de
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), act as powerful carbon nucleophiles that add to the aldehyde's carbonyl carbon. masterorganicchemistry.com This reaction, followed by an acidic workup, converts the aldehyde into a secondary alcohol, extending the carbon skeleton of the molecule. masterorganicchemistry.com
| Reaction Type | Aldehyde | Co-reactant | Typical Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehyde | Active Methylene Compound (e.g., Malononitrile) | Basic catalyst (e.g., amines) | α,β-Unsaturated Dinitrile | sigmaaldrich.comnih.gov |
| Aldol Condensation | 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone | Cinnamaldehyde | KOH, EtOH, 50°C | (2E,4E)-1-(3-Bromo-5-chloro-2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one | thieme-connect.de |
| Grignard Reaction | This compound | Alkyl/Aryl Magnesium Halide (R-MgX) | 1. Anhydrous Ether/THF; 2. H₃O⁺ workup | Secondary Alcohol | masterorganicchemistry.com |
Aldehyde-Mediated Cascade and Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating atoms from all starting materials. nih.gov The aldehyde group of this compound is an excellent substrate for such reactions. In many MCRs, the aldehyde first reacts with an amine to form an imine in situ, which then undergoes further transformations. The presence of the alkyne offers additional pathways for complexity generation. Examples include the A³ coupling (aldehyde, alkyne, amine) to form propargylamines and the synthesis of various heterocyclic scaffolds like quinolines and imidazo[1,2-a]pyridines. rsc.orgrsc.orgresearchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehyde, Terminal Alkyne, Secondary Amine | Metal catalyst (e.g., Copper) | Propargylamine | rsc.org |
| Substituted Aniline (B41778), Terminal Alkyne, Ethyl Glyoxolate | Room Temperature | Ethyl 4-arylquinoline-2-carboxylate | rsc.org |
| Benzaldehyde (B42025), 2-Aminopyridine, Phenylacetylene | Copper and D-glucose | Imidazo[1,2-a]pyridine | rsc.org |
| Propargylated Benzaldehyde, Aryl Azide (B81097), Ethyl Acetoacetate, Ammonium (B1175870) Acetate (B1210297) | Ultrasonic or Microwave Irradiation | 1,2,3-Triazole-linked 1,4-dihydropyridine | nih.gov |
Transformations of the Ethynyl Functional Group
The terminal alkyne, or ethynyl group, is another key reactive handle on the molecule. It serves as a precursor for cyclization reactions and is a substrate for various metal-catalyzed functionalization processes.
Cyclization Reactions Initiated by the Alkyne Moiety
The ethynyl group can participate in intramolecular cyclization reactions, particularly when positioned ortho to another reactive group. nih.govresearchgate.net While this compound has a meta-relationship between its functional groups, it can first be derivatized (e.g., via imine formation) to generate intermediates where intramolecular cyclization becomes feasible. For instance, reactions of ortho-ethynylbenzaldehydes with amines can lead to isoquinoline (B145761) derivatives through an imine intermediate. nih.gov Other documented pathways for ortho-alkynylaryl aldehydes include 5-exo-dig cyclizations to form isobenzofurans and 6-endo-dig cyclizations to yield isochromenes. nih.govsemanticscholar.org These reactions showcase the potential of the alkyne to act as an electrophilic site for intramolecular nucleophilic attack, a principle that can be applied to derivatives of the title compound.
| Substrate Type | Reaction Partner/Conditions | Cyclization Mode | Product Type | Reference |
|---|---|---|---|---|
| o-Ethynylbenzaldehyde | Amine | Intramolecular attack on alkyne | Isoquinoline | nih.gov |
| o-(2-Acyl-1-ethynyl)benzaldehyde | Free Amino Acids (via oxazolone) | 5-exo-dig | 1-Oxazolonylisobenzofuran | nih.govsemanticscholar.org |
| o-(2-Acyl-1-ethynyl)benzaldehyde | Indoles / Pd-catalysis | 6-endo-dig | Isochromene derivative | semanticscholar.org |
Metal-Catalyzed Functionalizations of Terminal Alkynes
The terminal C-H bond of the ethynyl group is acidic and readily participates in metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is one of the most powerful methods for forming carbon-carbon bonds to an sp-hybridized carbon. rsc.org This reaction is highly applicable to this compound, which contains both a terminal alkyne and an aryl bromide. Depending on the reaction partner, either functionality can be selectively coupled. Other transition metals like rhodium, ruthenium, and cobalt can also catalyze cascade reactions involving C-H activation and cyclization with the alkyne moiety. rsc.org
| Reaction Name | Reaction Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne | rsc.org |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide | Cu(I) catalyst | 1,2,3-Triazole | rsc.org |
| Cascade C-H Activation/Cyclization | Internal Alkyne | Rh, Ru, or Co catalysts | Complex Heterocycles | rsc.org |
Electrophilic and Nucleophilic Additions to the Triple Bond
The ethynyl group in this compound is susceptible to both electrophilic and nucleophilic attack, a characteristic reactivity of carbon-carbon triple bonds.
Electrophilic Addition: In an electrophilic addition reaction, the π electrons of the alkyne's triple bond act as a nucleophile, attacking an electrophilic species. For instance, the addition of hydrogen halides (H-X) proceeds via a mechanism where the hydrogen atom acts as the electrophile. savemyexams.comlibretexts.org The π electrons of the triple bond attack the hydrogen, leading to the formation of a vinyl carbocation intermediate. libretexts.org This intermediate is then attacked by the halide anion (X⁻) to yield the final product. libretexts.orglibretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms. Similarly, halogens like bromine (Br₂) can add across the triple bond. Although Br₂ is non-polar, it becomes polarized when it approaches the electron-rich alkyne, allowing one bromine atom to act as an electrophile. savemyexams.com
Nucleophilic Addition: Conversely, the triple bond can be attacked by nucleophiles, particularly when the alkyne is conjugated with an electron-withdrawing group, or in the presence of a catalyst. This type of reaction involves the addition of a nucleophile to one of the sp-hybridized carbons, breaking the π-bond and forming a carbanion, which is subsequently protonated or reacts with another electrophile. dalalinstitute.com
Cross-Coupling Reactions Utilizing the Bromine Substituent
The carbon-bromine bond on the aromatic ring is a key site for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govnih.govnih.gov These reactions are fundamental in modern synthetic chemistry for building complex molecular frameworks from simpler precursors. nsf.gov
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.govharvard.edu This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.gov In the context of this compound, the bromine atom serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids.
The general catalytic cycle involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) intermediate. youtube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step typically requires a base. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-synthesis.com
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene (B28343)/Dioxane | 85 °C | organic-synthesis.com |
| Pd₂(dba)₃ / PHOS Ligand | CsF | THF | Room Temp. | organic-synthesis.com |
| CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 °C | nih.gov |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 °C | nih.gov |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method to form a C-C bond between an unsaturated halide (like the bromo group in this compound) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for creating substituted alkenes (olefination). wikipedia.orgnih.gov
The mechanism follows a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: A Pd(0) species inserts into the C-Br bond. wikipedia.orglibretexts.org
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond. wikipedia.orgnih.govlibretexts.org
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new double bond of the product and a palladium-hydride species. wikipedia.orglibretexts.org
Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst. wikipedia.org
The table below outlines various conditions reported for Heck reactions with aryl bromides.
| Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Imidazole-based SPO ligand | K₂CO₃ | DMF | 60 °C | beilstein-journals.org |
| Pd(OAc)₂ | K₂CO₃ | DMA | 140 °C | nih.gov |
| Pd(OAc)₂ (microwave) | K₂CO₃ | DMF | 200 °C | nih.gov |
| Palladacycle phosphine (B1218219) mono-ylide complex | - | - | 130 °C | organic-chemistry.org |
Beyond Suzuki and Heck reactions, the bromine substituent facilitates a variety of other important metal-catalyzed transformations.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov This would allow for the synthesis of a di-alkyne derivative from this compound. The copper acetylide intermediate readily transmetalates with the arylpalladium(II) complex. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. This provides a direct route to synthesize aniline derivatives from this compound.
Carbonylative Couplings: In the presence of carbon monoxide (CO), palladium catalysts can facilitate the insertion of CO to form new acyl derivatives.
Dearomatization Reactions: A palladium-catalyzed dearomative three-component reaction of bromoarenes with diazo compounds and malonates has been developed, transforming flat aromatic rings into three-dimensional alicyclic molecules.
Intramolecular Annulation Reactions and Rearrangements
The strategically placed functional groups in derivatives of this compound can participate in intramolecular reactions to form new ring systems (annulation). For instance, after a cross-coupling reaction that introduces a suitable reactive partner, the ethynyl or aldehyde group can undergo cyclization.
Nitroalkenes, for example, are known to undergo [3+2]-annulation reactions with 1,3-dipoles to form five-membered heterocycles. chim.it Such reactions can proceed through concerted 1,3-dipolar cycloadditions or stepwise Michael Initiated Ring Closure (MIRC) pathways. chim.it While not a direct reaction of the starting compound, derivatization followed by such cyclizations is a common strategy. For example, a derivative of 2-(vinyloxy)benzaldehyde can undergo an intramolecular hetero Diels-Alder reaction.
Rearrangements are also possible, particularly in epoxide derivatives. The isomerization of epoxides to aldehydes or ketones can be mediated by various transition metal catalysts. princeton.edu Depending on the catalyst and reaction conditions, the distribution of products can be altered, leading to either regioisomeric carbonyl compounds, alkenes via deoxygenation, or allylic alcohols. princeton.edu
Divergent Reaction Pathways and Regioselectivity Studies
The presence of multiple reactive sites in this compound allows for divergent reaction pathways, where slight modifications in reaction conditions can lead to different products. Regioselectivity—the control of which site reacts—is a key consideration.
For example, in molecules with multiple different halide substituents, cross-coupling reactions can often be directed to the more reactive halide (typically I > Br > Cl). In the case of this compound, the primary competition is between reactions at the C-Br bond and the C≡C triple bond.
A strategy to achieve regiocontrol involves using a blocking group. In a study on substituted thiophenes, a bromo-substituent was used as a blocking group to allow for regioselective arylation at the C5-position via direct arylation, without cleavage of the C-Br bond. beilstein-journals.org This bromo group could then be subsequently functionalized in a second, different coupling reaction, such as a Suzuki coupling. beilstein-journals.org This sequential approach allows for the controlled, stepwise construction of complex di-arylated systems. beilstein-journals.org
The regioselectivity of additions to the alkyne can also be controlled. The choice of catalyst and reaction conditions in Heck reactions can influence whether linear or branched products are formed. libretexts.org Similarly, the conditions for annulation reactions can determine the final heterocyclic structure formed. chim.it
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Bromo-5-ethynylbenzaldehyde, offering detailed information about the chemical environment of each proton and carbon atom.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, a characteristic feature of protons attached to an aromatic system. The aldehyde proton exhibits a unique chemical shift, significantly downfield, due to the deshielding effect of the adjacent carbonyl group. The ethynyl (B1212043) proton also has a characteristic chemical shift.
Table 1: ¹H NMR Spectral Data of Benzaldehyde (B42025) Derivatives
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons (Ar-H) δ (ppm) |
| Benzaldehyde | 10.0 | 7.51-7.87 docbrown.info |
| 3-Bromobenzaldehyde | ~9.9 | ~7.4-8.1 |
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the aromatic ring appear in a specific range, with their exact shifts influenced by the bromo and ethynyl substituents. The two carbons of the ethynyl group also have distinct and predictable chemical shifts.
Table 2: ¹³C NMR Spectral Data of a Benzaldehyde Derivative
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O | 192.3 |
| C-Br | 122.9 |
| C-CHO | 137.2 |
| Aromatic C | 130.3, 134.7, 130.3, 133.5 |
| Ethynyl C | 81.9, 80.6 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to establish the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents (bromo, ethynyl, and aldehyde groups) on the benzene ring.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental formula of the compound, confirming the presence of bromine and the specific number of carbon, hydrogen, and oxygen atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands at characteristic frequencies corresponding to the vibrations of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
A strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹.
A sharp, weak absorption band for the terminal alkyne (C≡C-H) stretch, usually appearing around 3300 cm⁻¹.
The C≡C stretch of the alkyne group, which gives a weak to medium absorption band in the 2100-2260 cm⁻¹ region.
Characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
A C-Br stretching vibration, which is typically observed in the fingerprint region of the spectrum.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700-1730 |
| Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | 2100-2260 |
| Aromatic | C-H Stretch | 3000-3100 |
| Aromatic | C=C Stretch | 1400-1600 |
| Haloalkane | C-Br Stretch | 500-600 |
This table provides typical ranges for the indicated functional groups.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecular architecture in the solid state.
Theoretical Framework and Expected Structural Features:
While a specific crystal structure for this compound has not been reported in the surveyed scientific literature, its molecular geometry can be predicted based on the established principles of chemical bonding and the known structures of analogous compounds. The molecule consists of a central benzene ring substituted with a bromine atom, an ethynyl group (-C≡CH), and a benzaldehyde group (-CHO) at positions 3, 5, and 1, respectively.
Intermolecular interactions in the solid state are anticipated to be governed by a combination of forces, including:
van der Waals forces: Arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Due to the permanent dipoles of the bromo and aldehyde functional groups.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Halogen bonding: A non-covalent interaction involving the bromine atom as a halogen bond donor.
Crystallographic Data of Related Compounds:
To provide context, the crystallographic data for a structurally related compound, (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde, reveals an orthorhombic crystal system. In its crystal structure, molecules are linked by O—H⋯O and weak C—H⋯O hydrogen bonds, forming a three-dimensional network. This highlights the importance of intermolecular forces in dictating the packing of molecules in the solid state.
A hypothetical data table for the crystallographic parameters of this compound, based on what would be determined from a successful X-ray diffraction experiment, is presented below.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.50 |
| b (Å) | 10.20 |
| c (Å) | 12.80 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 979.2 |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from X-ray crystallography.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, information about the electronic structure and conjugation of a compound can be obtained.
Electronic Transitions and Expected Absorption Maxima:
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated system of the benzene ring, the ethynyl group, and the carbonyl group of the aldehyde.
n → π transitions:* These are lower energy, and consequently lower intensity (small ε), transitions involving the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.
The presence of the bromine atom, ethynyl group, and aldehyde group as substituents on the benzene ring will influence the position and intensity of the absorption maxima (λ_max). The extended conjugation provided by the ethynyl and carbonyl groups is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.
Spectroscopic Data of Related Compounds:
A hypothetical UV-Vis absorption data table for this compound is provided below to illustrate the type of information this technique yields.
| Transition Type | Hypothetical λ_max (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π → π | 255 | 15,000 | Ethanol |
| π → π | 290 | 8,000 | Ethanol |
| n → π* | 330 | 200 | Ethanol |
Note: The values in this table are hypothetical and represent typical data obtained from UV-Vis spectroscopy.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT studies on 3-bromo-5-ethynylbenzaldehyde and its analogues focus on elucidating its fundamental chemical and physical properties.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, are employed to determine its equilibrium geometry. nih.gov
Below is a table of predicted geometrical parameters for this compound, derived from typical DFT calculation results for analogous molecular fragments.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(ring)-Br | ~1.90 Å |
| Bond Length | C(ring)-CHO | ~1.48 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C(ring)-C≡CH | ~1.43 Å |
| Bond Length | C≡C | ~1.21 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | C-C-CHO | ~121° |
| Bond Angle | C(ring)-C≡C | ~179° |
| Dihedral Angle | C-C-C=O | ~0° or 180° (Planar) |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. youtube.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com
For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the benzene (B151609) ring and the ethynyl (B1212043) group. The LUMO is anticipated to be a π*-orbital, primarily localized on the conjugated system extending from the benzene ring to the electron-withdrawing aldehyde group. The bromine atom, being electronegative, influences the orbital energies through inductive effects.
From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to predict the molecule's reactivity. conicet.gov.arnih.gov
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. irjweb.com The presence of both electron-withdrawing (bromo, aldehyde) and π-donating/accepting (ethynyl) groups creates a complex electronic profile that can be precisely detailed by DFT calculations.
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electronegative substituents. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low due to the electron-withdrawing aldehyde group. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate; indicates a balance of stability and reactivity. |
| Chemical Hardness (η) | Resistance to change in electron configuration | Moderate. |
| Electronegativity (χ) | Ability to attract electrons | High, due to the presence of Br and O atoms. |
DFT is a powerful tool for exploring reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. The energy difference between the reactants and the highest-energy transition state on the reaction pathway is the activation energy (energy barrier), which determines the reaction rate.
For this compound, several reaction sites are available: the aldehyde group (susceptible to nucleophilic addition), the terminal alkyne (for additions or deprotonation), and the C-Br bond (for cross-coupling reactions). DFT calculations can model these potential reactions. For instance, the mechanism of a Grignard reaction at the carbonyl carbon can be mapped, identifying the transition state for the C-C bond formation. researchgate.net Similarly, the activation energy for a Sonogashira coupling at the C-Br bond can be computed to predict the feasibility of this transformation. nih.govacs.org Such studies provide a theoretical basis for selecting optimal reaction conditions. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the properties of electronically excited states. rsc.org It is particularly effective for predicting UV-visible absorption spectra by calculating vertical excitation energies and their corresponding oscillator strengths (intensities). acs.orgresearchgate.net
For this compound, TD-DFT calculations can predict its absorption spectrum. The primary electronic transitions in such aromatic systems are typically π→π* and n→π*.
π→π transitions:* Involve the excitation of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO). These transitions are usually strong (high oscillator strength) and occur at lower wavelengths (higher energy).
n→π transitions:* Involve the excitation of a non-bonding electron (from the lone pair on the aldehyde oxygen) to a π* antibonding orbital. These transitions are typically weaker and occur at longer wavelengths (lower energy) compared to π→π* transitions.
Benchmark studies show that modern functionals, especially long-range corrected ones like CAM-B3LYP, provide a good balance of accuracy and efficiency for calculating excited states in organic molecules. nih.gov The predicted spectrum for this compound would show characteristic absorption bands corresponding to these transitions, providing insight into its photophysical properties.
| Transition Type | Orbital Change | Expected Wavelength (λmax) | Expected Intensity (Oscillator Strength, f) |
|---|---|---|---|
| n→π | Non-bonding (O) → π (C=O, Ring) | Longer wavelength (~300-350 nm) | Low (f < 0.01) |
| π→π | π (Ring, C≡C) → π (C=O, Ring) | Shorter wavelength (~250-300 nm) | High (f > 0.1) |
Reaction Mechanism Elucidation through Computational Modeling
Beyond predicting feasibility, computational modeling can elucidate the detailed step-by-step pathway of a chemical reaction. This involves identifying all intermediates and transition states connecting them along the reaction coordinate. rsc.org For a multifunctional molecule like this compound, this is particularly valuable for understanding selectivity and reaction outcomes.
A prime example is the palladium-catalyzed Sonogashira cross-coupling reaction, which would involve the C-Br and C≡CH functional groups. Computational studies on this reaction have detailed the key steps of the catalytic cycle: digitellinc.comacs.org
Oxidative Addition: The aryl bromide (Ar-Br) adds to the Pd(0) catalyst to form a Pd(II) complex. DFT calculations can determine the energy barrier for this rate-determining step. nih.gov
Transmetalation: In the copper-co-catalyzed cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide, which then transfers the acetylide group to the palladium center. In copper-free variants, deprotonation of the alkyne by a base is followed by coordination to palladium. acs.orgresearchgate.net
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
By calculating the Gibbs free energy profile for the entire cycle, computational models can identify the rate-limiting step, rationalize the role of ligands and bases, and explain observed regioselectivity, providing a comprehensive mechanistic picture. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or, less commonly, chemical reactivity. mdpi.com While most QSAR studies focus on drug design, the methodology can be adapted to predict synthetic properties like reaction rates or yields. researchgate.net
A hypothetical QSAR study on derivatives of this compound could aim to predict the yield of a specific transformation, for instance, a nucleophilic addition to the aldehyde. To build such a model, a series of derivatives would be synthesized by varying substituents on the aromatic ring. For each derivative, a set of numerical descriptors would be calculated, and the experimental reaction yield would be measured.
Relevant descriptors for a reactivity-focused QSAR model would include: acs.org
Electronic Descriptors: Hammett constants (σ), calculated atomic charges (e.g., on the carbonyl carbon), HOMO/LUMO energies, and dipole moment. These describe the electronic environment of the reaction center.
Steric Descriptors: Sterimol parameters or van der Waals volumes, which quantify the bulkiness of substituents near the reaction site.
Topological Descriptors: Molecular connectivity indices that encode information about the size, shape, and branching of the molecule.
Q & A
Q. Q1. What are the primary synthetic routes for 3-Bromo-5-ethynylbenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and alkyne coupling reactions. A common approach is:
Bromination : Start with a substituted benzaldehyde (e.g., 5-ethynylbenzaldehyde) and brominate at the 3-position using (N-bromosuccinimide) or in acetic acid .
Sonogashira Coupling : Introduce the ethynyl group via palladium-catalyzed cross-coupling between a brominated precursor and trimethylsilylacetylene (TMSA), followed by deprotection .
Q. Key Variables :
- Catalyst System : Pd(PPh)/CuI in DMF at 80–100°C improves coupling efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Yield : Reported yields range from 60–85%, depending on steric hindrance and bromine’s electronic effects .
Safety Note : Use inert atmosphere (N/Ar) due to alkyne sensitivity to moisture and oxygen .
Q. Q2. How is this compound characterized, and what analytical techniques are critical for purity assessment?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, ethynyl C≡CH at ~2.5–3.5 ppm) .
- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects bromine isotopic patterns .
- FT-IR : Identifies aldehyde (C=O stretch ~1700 cm) and alkyne (C≡C stretch ~2100 cm) functional groups .
Q. Q3. How do competing side reactions (e.g., alkyne dimerization) impact the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Side Reactions :
- Glaser Coupling : Undesired alkyne dimerization under oxidative conditions.
- Aldehyde Oxidation : Conversion to carboxylic acid in acidic media.
Q. Mitigation Strategies :
Inert Atmosphere : Use Schlenk lines to exclude oxygen .
Catalyst Optimization : Add Cul as a co-catalyst to suppress Glaser coupling .
Low-Temperature Quenching : Halt reactions at 0°C to prevent over-oxidation .
Case Study : A 2024 study reported 20% yield loss due to dimerization in air-exposed reactions, resolved by strict N purging .
Q. Q4. What strategies are effective for resolving contradictory data in the reactivity of this compound in Suzuki-Miyaura cross-couplings?
Methodological Answer: Contradictions often arise from solvent polarity, ligand choice, and bromine’s ortho effect.
- Ligand Screening : Bulky ligands (e.g., SPhos) improve steric control in Pd-mediated couplings .
- Solvent Effects : Dioxane/water mixtures enhance solubility of boronic acids without aldehyde side reactions .
- Kinetic Analysis : Use in-situ -NMR to monitor intermediate formation and identify rate-limiting steps .
Q. Q5. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map electron density and Fukui indices.
- Hammett Parameters : σ values predict meta-directing behavior of Br and ortho/para-directing effects of C≡CH .
Case Study : A 2025 study validated computational predictions with experimental nitration results, showing 85% para-nitro product .
Safety and Handling
Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (aldehyde and bromine are irritants) .
- Ventilation : Use fume hoods for weighing and reactions; avoid inhalation of aldehyde vapors .
- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and adsorb brominated residues with vermiculite .
Training : Mandatory SDS review and emergency shower/eyewash drills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
